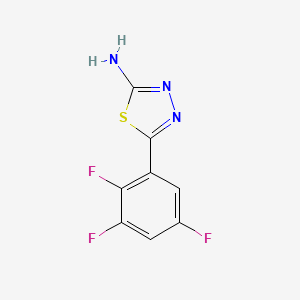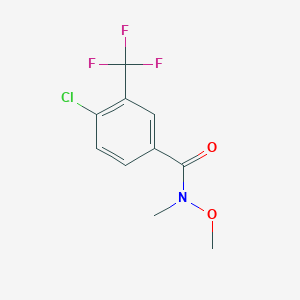![molecular formula C51H33N5 B13690843 11-(3-Biphenylyl)-12-[4-(4-biphenylyl)-6-phenyl-1,3,5-triazin-2-yl]-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13690843.png)
11-(3-Biphenylyl)-12-[4-(4-biphenylyl)-6-phenyl-1,3,5-triazin-2-yl]-11,12-dihydroindolo[2,3-a]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“11-(3-Biphenylyl)-12-[4-(4-biphenylyl)-6-phenyl-1,3,5-triazin-2-yl]-11,12-dihydroindolo[2,3-a]carbazole” is a complex organic compound that belongs to the class of indolo[2,3-a]carbazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “11-(3-Biphenylyl)-12-[4-(4-biphenylyl)-6-phenyl-1,3,5-triazin-2-yl]-11,12-dihydroindolo[2,3-a]carbazole” typically involves multi-step organic reactions. The process may start with the preparation of the indolo[2,3-a]carbazole core, followed by the introduction of biphenyl and triazinyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, ligands, and base conditions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of indolo[2,3-a]carbazoles have shown potential as anticancer agents due to their ability to interact with DNA and inhibit cell proliferation.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
In the industry, the compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of “11-(3-Biphenylyl)-12-[4-(4-biphenylyl)-6-phenyl-1,3,5-triazin-2-yl]-11,12-dihydroindolo[2,3-a]carbazole” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-a]carbazole: The parent compound with a simpler structure.
Biphenyl derivatives: Compounds with similar biphenyl groups.
Triazinyl derivatives: Compounds with similar triazinyl groups.
Uniqueness
The uniqueness of “11-(3-Biphenylyl)-12-[4-(4-biphenylyl)-6-phenyl-1,3,5-triazin-2-yl]-11,12-dihydroindolo[2,3-a]carbazole” lies in its combination of multiple functional groups, which provides a versatile platform for various applications in research and industry.
Properties
Molecular Formula |
C51H33N5 |
|---|---|
Molecular Weight |
715.8 g/mol |
IUPAC Name |
11-(3-phenylphenyl)-12-[4-phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]indolo[2,3-a]carbazole |
InChI |
InChI=1S/C51H33N5/c1-4-15-34(16-5-1)36-27-29-38(30-28-36)50-52-49(37-19-8-3-9-20-37)53-51(54-50)56-46-26-13-11-24-42(46)44-32-31-43-41-23-10-12-25-45(41)55(47(43)48(44)56)40-22-14-21-39(33-40)35-17-6-2-7-18-35/h1-33H |
InChI Key |
LGRMKSIVRPRKMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)N5C6=CC=CC=C6C7=C5C8=C(C=C7)C9=CC=CC=C9N8C1=CC=CC(=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-5-[3-(1H-1,2,4-triazol-1-yl)phenyl]pyrazole Hydrochloride](/img/structure/B13690776.png)

![Methyl (S)-4-[(2-Methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]-2-(quinolin-4-ylamino)butanoate](/img/structure/B13690791.png)








![Ethyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate](/img/structure/B13690847.png)

